

Mephenytoin-d5 certificate of analysis and purity assessment

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Compound of Interest

Compound Name: Mephenytoin-d5

Cat. No.: B563189

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An In-depth Technical Guide on the Certificate of Analysis and Purity Assessment of Mephenytoin-d5

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the critical aspects of **Mephenytoin-d5**'s certificate of analysis and the methodologies for its purity assessment. **Mephenytoin-d5**, a deuterated analog of Mephenytoin, is a crucial internal standard for the accurate quantification of Mephenytoin in various analytical applications.

Representative Certificate of Analysis

A Certificate of Analysis (CoA) for **Mephenytoin-d5** provides a detailed summary of its quality and purity. The following tables present typical data found on a CoA.

Chemical and Physical Properties

Property	Specification
Chemical Name	5-ethyl-3-methyl-5-(pentadeuteriophenyl)imidazolidine-2,4-dione
Synonym	rac Mephenytoin-d5
CAS Number	1185032-66-9
Unlabeled CAS Number	50-12-4
Molecular Formula	C ₁₂ H ₉ D ₅ N ₂ O ₂
Molecular Weight	223.14 g/mol
Appearance	White to Off-White Solid
Storage	-20°C for 1 month, or -80°C for 6 months

Analytical Data

Test	Method	Specification	Representative Result
Chemical Purity	HPLC	≥98%	99.7%
Isotopic Purity	Mass Spectrometry	≥99 atom % D	99.8 atom % D
Identity	¹ H-NMR	Conforms to structure	Conforms
Identity	Mass Spectrometry	Conforms to mass	Conforms
Residual Solvents	GC-HS	Per USP <467>	Complies

Experimental Protocols for Purity Assessment

The comprehensive evaluation of **Mephenytoin-d5**'s purity involves multiple analytical techniques to ensure its chemical and isotopic integrity.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is employed to separate and quantify **Mephenytoin-d5** from its non-labeled counterpart and other potential organic impurities.

- Instrumentation: A standard HPLC system equipped with a Diode Array Detector (DAD) or a UV detector.
- Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- Mobile Phase: A gradient elution using a mixture of acetonitrile and water, both containing 0.1% formic acid.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 257 nm.
- Sample Preparation: The **Mephenytoin-d5** standard is accurately weighed and dissolved in methanol to a known concentration.
- Procedure: The prepared sample is injected into the HPLC system. The retention time and peak area are recorded. Purity is calculated by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isotopic Purity

LC-MS/MS is a highly sensitive and selective technique used to confirm the molecular weight and determine the isotopic enrichment of **Mephenytoin-d5**.

- Instrumentation: A triple quadrupole mass spectrometer coupled with an ultra-performance liquid chromatography (UPLC) system.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Analysis: Selected Reaction Monitoring (SRM) is used to monitor specific transitions for both **Mephenytoin-d5** and any residual unlabeled Mephenytoin.

- **Sample Preparation:** The sample is prepared in a suitable solvent, typically methanol or acetonitrile, at a low concentration (ng/mL range).
- **Procedure:** The sample is introduced into the mass spectrometer. The relative intensities of the mass signals corresponding to the deuterated and non-deuterated forms are measured to calculate the isotopic purity.

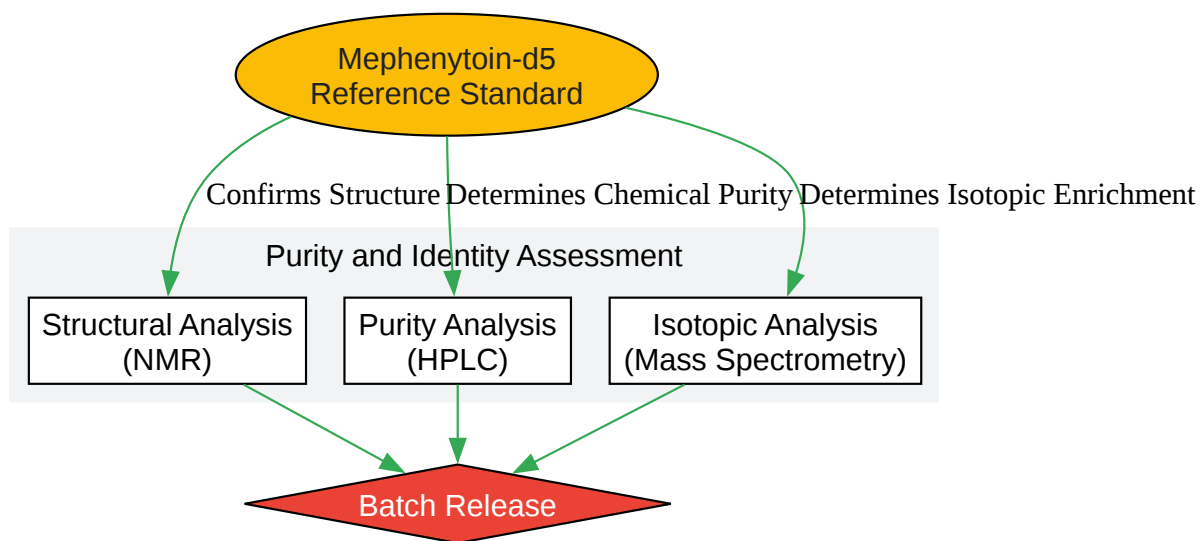
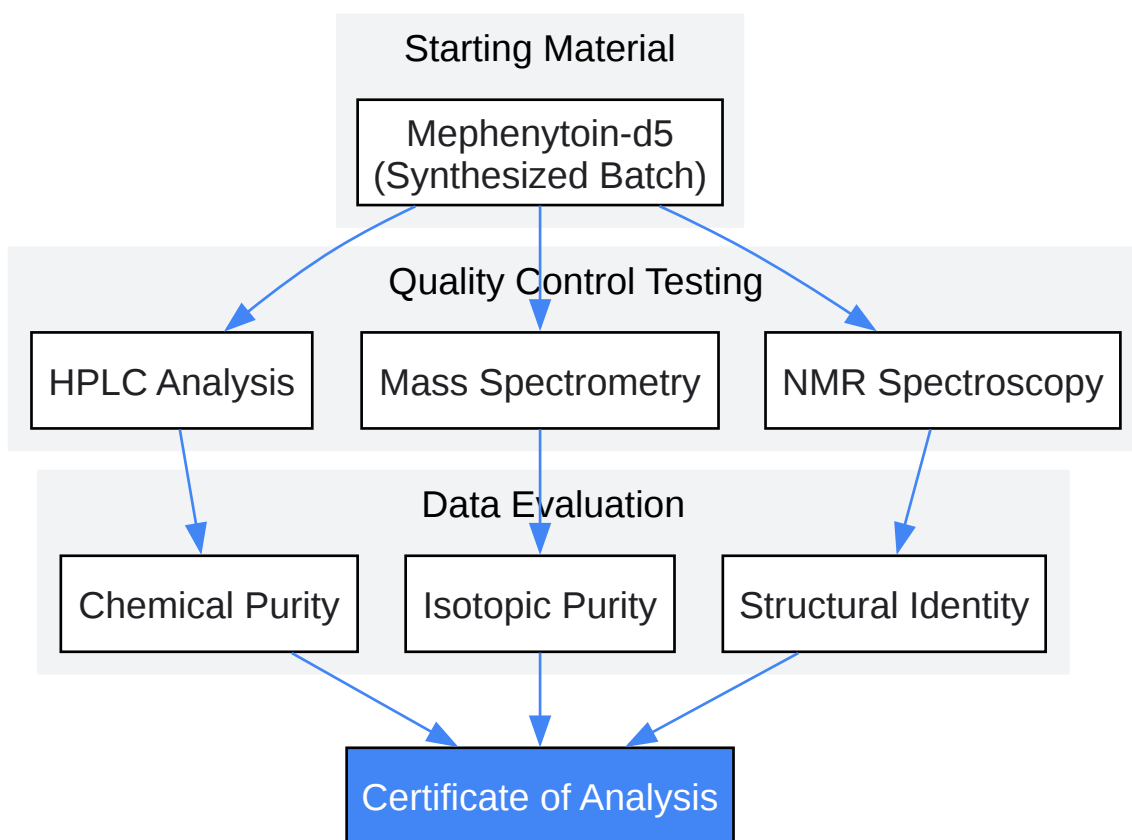
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Identity

NMR spectroscopy is used to confirm the chemical structure of **Mephenytoin-d5** and to verify the positions of the deuterium atoms.

- **Instrumentation:** A high-resolution NMR spectrometer (e.g., 400 MHz).
- **Solvent:** Deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6).
- **Procedure:** A ^1H NMR spectrum is acquired. The absence or significant reduction of signals in the aromatic region of the spectrum, corresponding to the phenyl group, confirms the successful incorporation of deuterium atoms at these positions. The remaining proton signals should be consistent with the ethyl and methyl groups of the Mephenytoin structure.

Visualizations

Workflow for Mephenytoin-d5 Certificate of Analysis



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